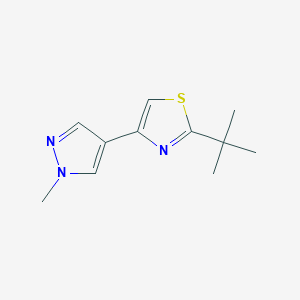
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as DMOM-Et and is a member of the oxazoline family. DMOM-Et is a relatively new compound that has been synthesized to investigate its biochemical and physiological effects.
作用机制
DMOM-Et binds to the sigma-1 receptor and activates it, leading to various downstream effects. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, including the voltage-gated calcium channel. Activation of the sigma-1 receptor by DMOM-Et leads to an increase in intracellular calcium levels, which can modulate various cellular processes, including neurotransmitter release and gene expression.
Biochemical and Physiological Effects:
DMOM-Et has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMOM-Et can increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. DMOM-Et has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. In addition, DMOM-Et has been shown to have analgesic effects in various animal models of pain.
实验室实验的优点和局限性
DMOM-Et has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMOM-Et also has a high affinity for the sigma-1 receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, DMOM-Et has some limitations, including its potential toxicity and lack of selectivity for the sigma-1 receptor.
未来方向
There are several future directions for research on DMOM-Et. One area of research is to investigate the potential therapeutic applications of DMOM-Et in various pathological conditions, such as neurodegenerative diseases and pain. Another area of research is to develop more selective compounds that can target the sigma-1 receptor with higher specificity. Finally, further studies are needed to investigate the mechanism of action of DMOM-Et and its downstream effects on various cellular processes.
合成方法
DMOM-Et is synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 2,4-dimethyl-5-aminooxazole with 2,3-dihydroindole-7-carboxaldehyde in the presence of a base. The reaction produces a Schiff base intermediate that is reduced using sodium borohydride to produce DMOM-Et. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
DMOM-Et has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to and activate the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission, ion channel regulation, and apoptosis. DMOM-Et has been used in studies to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.
属性
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)-(7-ethyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-12-6-5-7-13-8-9-18(14(12)13)16(19)15-10(2)17-11(3)20-15/h5-7H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQUADKMJMJUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)C3=C(N=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)
![N-methyl-N-(2-methylpyrazol-3-yl)-6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-carboxamide](/img/structure/B7629930.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-(oxolan-2-yl)methanone](/img/structure/B7629957.png)




![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)